![molecular formula C12H12ClNO2 B2528233 5-Chloro-1-isobutylindoline-2,3-dione CAS No. 893721-50-1](/img/structure/B2528233.png)
5-Chloro-1-isobutylindoline-2,3-dione
Overview
Description
Synthesis Analysis
Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions has been reported . Synthesized compounds showed a free radical scavenging effect .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been synthesized via aldol condensation reactions . They have been used in various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it an interesting candidate for drug development .
- Targeting DNA Repair Mechanisms : 5-Chloro-1-isobutylindoline-2,3-dione may interfere with DNA repair processes, which could be exploited for cancer therapy .
- Building Block for Indole Derivatives : Chemists use this compound as a starting material for synthesizing various indole-based molecules. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .
- Fluorescent Properties : Researchers have investigated the fluorescence behavior of 5-chloro-1-isobutylindoline-2,3-dione. Understanding its photophysical properties can lead to applications in sensors, imaging, and optoelectronic devices .
- Enzyme Inhibition Studies : The compound’s interaction with enzymes, particularly those involved in oxidative stress and inflammation, has been studied. Insights from these studies may contribute to drug design and understanding disease mechanisms .
- Polymerization and Polymer Modification : 5-Chloro-1-isobutylindoline-2,3-dione can participate in polymerization reactions, leading to functionalized polymers with unique properties. These polymers find applications in coatings, adhesives, and materials engineering .
Medicinal Chemistry and Drug Development
Organic Synthesis
Photophysics and Optoelectronics
Biological Studies
Materials Science
Agrochemicals and Pesticides
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of isoindoline-1,3-diones . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Biochemical Pathways
Isoindoline-1,3-diones, the class of compounds to which it belongs, have been found to have diverse chemical reactivity and promising applications . They are important types of molecules and natural products and play a main role in cell biology .
Action Environment
It is known that the compound has a predicted density of 1281±006 g/cm3 and a predicted boiling point of 3690±440 °C . These properties may influence its stability and efficacy in different environments.
properties
IUPAC Name |
5-chloro-1-(2-methylpropyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSJMZCKKYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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